molecular formula C4H14NO7P B1229702 (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate CAS No. 6992-39-8

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

Cat. No.: B1229702
CAS No.: 6992-39-8
M. Wt: 219.13 g/mol
InChI Key: JLEXUIVKURIPFI-UHFFFAOYSA-N
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Description

Tris phosphate is a phosphate salt resulting from the reaction of equimolar amounts of tris and phosphoric acid. It has a role as a buffer. It contains a member of Htris.

Biochemical Analysis

Biochemical Properties

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate plays a crucial role in biochemical reactions as a buffer. It interacts with enzymes, proteins, and other biomolecules to maintain the pH stability required for optimal enzymatic activity . For instance, it is commonly used in electrophoresis and chromatography to stabilize the pH of the medium, ensuring accurate separation and analysis of biomolecules . The compound’s buffering capacity is due to its ability to donate and accept protons, thus resisting changes in pH upon the addition of acids or bases .

Cellular Effects

This compound influences various cellular processes by maintaining the pH stability necessary for cellular functions . It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur . For example, in cell culture experiments, the compound helps maintain the pH of the culture medium, ensuring the cells remain healthy and function optimally .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to maintain pH stability . It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions . This buffering action is essential for enzyme activity, as many enzymes require specific pH conditions to function correctly . Additionally, the compound can influence gene expression by maintaining the pH environment necessary for transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but its buffering capacity may decrease over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain pH stability for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At optimal dosages, the compound effectively maintains pH stability without causing adverse effects . At high doses, it may lead to toxicity or other adverse effects, such as metabolic imbalances or disruptions in cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to maintaining pH stability . It interacts with enzymes and cofactors that regulate acid-base balance in cells . The compound’s buffering action helps maintain the optimal pH required for metabolic reactions, ensuring proper metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its buffering capacity and its ability to maintain pH stability in different cellular environments .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.H3O4P/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEXUIVKURIPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220199
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
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Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
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CAS No.

6992-39-8
Record name Tris(hydroxymethyl)methylammonium dihydrogen phosphate
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Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
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Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
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Record name [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium dihydrogen phosphate
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Synthesis routes and methods

Procedure details

A sample of well agitated fermentation mixture (5.0 ml) is centrifuged for five minutes at 17,000 rpm in a centrifuge tube, the supernate decanted and discarded, and the pellet resuspended in 4.9 ml of 0.1M tris phosphate buffer. The tris phosphate buffer is prepared by dissolving 12.1 grams of Sigma Chem. Co. T-1503 Trizma base in 800 ml of deionized water, adjusting the pH at 25° C. to 7.5 with phosphoric acid and diluting with deionized water to a final volume of 1000 ml.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Reactant of Route 2
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Reactant of Route 3
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
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(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Reactant of Route 5
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate
Reactant of Route 6
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

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